molecular formula C7H9N5 B2468730 4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine CAS No. 120641-16-9

4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine

Cat. No.: B2468730
CAS No.: 120641-16-9
M. Wt: 163.184
InChI Key: RVIXOTSPJLNAEI-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine is a heterocyclic compound that belongs to the class of pyrazolopyridazines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring. It has a molecular formula of C7H9N5 and a molecular weight of 163.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which undergoes cyclization to form the desired pyrazolopyridazine ring system .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it can bind to the active site of kinases, preventing their phosphorylation activity. This inhibition can disrupt downstream signaling pathways, leading to reduced cell proliferation and survival . The compound’s pyrazole portion acts as a hydrogen bond center, while the pyridazine ring can participate in π–π stacking interactions with aromatic amino acids in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine is unique due to its specific ring fusion and substitution pattern. The presence of two methyl groups at positions 4 and 5 of the pyrazole ring can influence its chemical reactivity and biological activity, making it distinct from other pyrazolopyridazine derivatives .

Properties

IUPAC Name

4,5-dimethyl-2H-pyrazolo[3,4-c]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-3-4(2)9-11-7-5(3)6(8)10-12-7/h1-2H3,(H3,8,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIXOTSPJLNAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=NNC(=C12)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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